molecular formula C12H18N2O4S B1317215 ethyl (2-Boc-Aminothiazole-3-yl)acetate CAS No. 82548-78-5

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Cat. No. B1317215
CAS RN: 82548-78-5
M. Wt: 286.35 g/mol
InChI Key: WUSLETVAVANTOE-UHFFFAOYSA-N
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Description

Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol. It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . 2-Aminothiazoles, to which this compound belongs, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Molecular Structure Analysis

The molecular structure of ethyl (2-Boc-Aminothiazole-3-yl)acetate is characterized by the presence of N, O coordination atoms, which gives it strong coordination ability and allows it to display diverse coordination modes .

Scientific Research Applications

Synthesis and Characterization

Ethyl (2-Boc-Aminothiazole-3-yl)acetate serves as a pivotal intermediate in the synthesis of complex molecules. Its utility is demonstrated in the synthesis of ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate through processes including oxidation, bromination, and cyclic condensation, showcasing a versatile approach to accessing aminothiazole derivatives with significant yields (Wang Li, 2007). Similarly, it has been employed in the improvement of processes for producing related compounds, emphasizing its role in optimizing synthetic pathways for efficiency and cost reduction (L. Jing, 2003).

Molecular Docking and Enzyme Inhibition

Research into novel N-arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates, derived from ethyl (2-Boc-Aminothiazole-3-yl)acetate, highlights its application in enzyme inhibition studies. These compounds exhibit significant inhibition towards α-glucosidase and β-glucosidase enzymes, with potential implications in managing diabetes and other metabolic disorders. Molecular docking studies further elucidate their mechanism of action, providing insights into their therapeutic potential (Ayesha Babar et al., 2017).

Antitumor Activity

The compound's role extends to the synthesis of complex metal complexes with antitumor activity. Studies demonstrate the synthesis and characterization of Cu(II), Co(II), Zn(II), and Mn(II) complex compounds with aminothiazole acetate derivatives, showcasing the potential of ethyl (2-Boc-Aminothiazole-3-yl)acetate in developing new anticancer agents. These complexes exhibit cytotoxicity against human cervical cancer cells, indicating their potential in cancer research (Maria-Gabriela Alexandru et al., 2010).

Antibacterial Applications

The synthesis of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)Acetate derivatives from ethyl (2-Boc-Aminothiazole-3-yl)acetate and their antibacterial activity against Fusarium graminearum and Fusarium solani highlight its relevance in addressing bacterial infections and contributing to the development of new antibiotics (Ma Xi-han, 2011).

properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUSLETVAVANTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (2-Boc-Aminothiazole-3-yl)acetate

Synthesis routes and methods

Procedure details

Ethyl 2-amino-4-thiazole-acetate (5.0 g, 26.8 mmol) and triethylamine (3.8 ml, 26.8 mmol) were dissolved in a dichloromethane (20 ml). Di-t-butyl carbonate (7.0 g, 32.2 mmol) was added to the solution under cooling with ice water. The mixture was stirred overnight at room temperature. After 18 hours, additional di-t-butyl carbonate (1.4 g, 13.4 mmol) was added, and the resultant mixture was stirred at room temperature for 6 hours. After completion of the reaction, the solvent was distilled off under reduced pressure, and the resultant residue was dissolved in ethyl acetate, washed with water and saturated brine, and then dried over anhydrous magnesium sulfate. After the solvent was distilled off under reduced pressure, the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=3:1) to obtain 3.1 g of ethyl 2-t-butoxycarbonylamino-4-thiazole-acetate. A part (2.0 g, 7.0 mmol) of this compound was dissolved in a mixed solvent of ethanoltetrahydrofuran (3:2, 50 ml). Lithium chloride (592 mg, 14.0 mmol) and sodium borohydride (528 mg, 14.0 mmol) were added to the solution at room temperature, and the mixture was stirred at room temperature for 6 hours. After 6 hours, sodium borohydride (530 mg, 14.1 mmol) and lithium chloride (592 mg, 14.0 mmol) were additionally added, and the resultant mixture was stirred further for 3 hours at room temperature. The reaction mixture was diluted with ethyl acetate, washed with water, diluted hydrochloric acid, a saturated aqueous solution of sodium hydrogencarbonate, water and saturated brine in that order, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure, and the residue was subjected to column chromatography on silica gel (hexane:ethyl acetate=1:1 to 2:3) to obtain 959 mg of the title compound (oil).
Quantity
5 g
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reactant
Reaction Step One
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3.8 mL
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reactant
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20 mL
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solvent
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7 g
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reactant
Reaction Step Two
[Compound]
Name
ice water
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0 (± 1) mol
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reactant
Reaction Step Three
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1.4 g
Type
reactant
Reaction Step Four
[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Five

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